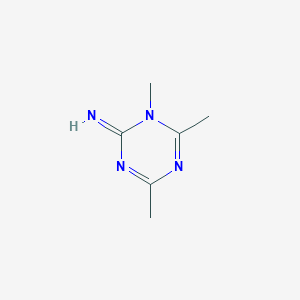

1,4,6-Trimethyl-1,3,5-triazin-2(1H)-imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

melamine , is an organic heterocyclic compound. Its chemical formula is C₃H₆N₆, and it features a six-membered ring containing three nitrogen atoms. Melamine is a white crystalline solid with a high nitrogen content (66.67%) and is relatively stable under normal conditions.

Méthodes De Préparation

a. Synthetic Routes: Melamine can be synthesized through several routes:

Cyanamide Route: Cyanamide (H₂NCN) reacts with formaldehyde (HCHO) to form melamine. The reaction proceeds via intermediate compounds, including ammeline and ammelide.

Urea Route: Urea (H₂NCONH₂) undergoes cyclization in the presence of acid catalysts to yield melamine. This method is widely used in industrial production.

b. Industrial Production: The industrial production of melamine involves the urea route. Large-scale synthesis occurs in specialized plants, where urea reacts with formaldehyde in concentrated sulfuric acid. The resulting melamine crystals are purified and dried.

Analyse Des Réactions Chimiques

Melamine participates in various chemical reactions:

Condensation Reactions: Melamine reacts with formaldehyde to form melamine-formaldehyde resins, commonly used in laminates, coatings, and adhesives.

Nitration: Melamine can be nitrated to produce melamine trinitrate, an explosive compound.

Substitution Reactions: Melamine undergoes nucleophilic substitution reactions, e.g., with alkyl halides or acyl chlorides.

Oxidation: Melamine can be oxidized to cyanuric acid.

Major products include melamine-formaldehyde resins, cyanuric acid, and derivatives used in flame retardants and plastics.

Applications De Recherche Scientifique

Melamine finds applications in various fields:

Chemistry: Melamine-formaldehyde resins are essential for durable laminates, coatings, and molded products.

Biology: Melamine-based nanoparticles are investigated for drug delivery and imaging applications.

Medicine: Melamine derivatives may have potential as antitumor agents.

Industry: Melamine is used in flame retardants, textile coatings, and as a nitrogen-rich fertilizer.

Mécanisme D'action

The exact mechanism of melamine’s effects depends on its application. In melamine-formaldehyde resins, the cross-linking of melamine molecules with formaldehyde leads to strong, heat-resistant materials. In drug delivery, melamine-based nanoparticles enhance drug stability and targeted delivery.

Comparaison Avec Des Composés Similaires

Melamine is unique due to its triazine ring structure and high nitrogen content. Similar compounds include cyanuric acid, guanidine, and other triazines, but none match melamine’s versatility.

: ChemSpider: Melamine : National Center for Biotechnology Information (NCBI): Melamine : Wikipedia: Melamine

Propriétés

Formule moléculaire |

C6H10N4 |

|---|---|

Poids moléculaire |

138.17 g/mol |

Nom IUPAC |

1,4,6-trimethyl-1,3,5-triazin-2-imine |

InChI |

InChI=1S/C6H10N4/c1-4-8-5(2)10(3)6(7)9-4/h7H,1-3H3 |

Clé InChI |

RCSGNLMLEDOQDI-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC(=N)N(C(=N1)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6'-Dimethyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13129665.png)

![2-Chloro-6,7-dihydro-4H-thieno[2,3-c]azepin-8(5H)-one](/img/structure/B13129682.png)